molecular formula C₅H₈BrMgNO₄ B115040 Psychoverlan CAS No. 53459-38-4

Psychoverlan

カタログ番号 B115040
CAS番号: 53459-38-4
分子量: 250.33 g/mol
InChIキー: IMSNBENJLMCAJL-QTNFYWBSSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Psychoverlan is a synthetic compound that has been widely used in scientific research over the past few years due to its unique properties. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive tool for researchers in various fields. In

科学的研究の応用

  • Treatment of Behavioral Disorders in Adolescents

    • Psychoverlan has been studied for its efficacy in treating adolescents with reactive behavioral abnormalities. A long-term study involving young females treated with Psychoverlan for an average of 11.4 months reported improvements in the general state of health and psychic and vegetative functions without intolerance phenomena or side effects (Heinze, 1978).
  • Psychotherapy Process Research

    • Although not directly about Psychoverlan, research in psychotherapy processes, which includes various forms of psychosocial treatment, contributes to understanding the broader context in which Psychoverlan might be used. This research examines the verbal and nonverbal communications in therapy sessions, focusing on treatment methods and patients' reactions (Orlinsky, 2001).
  • Analysis of Posttherapeutic Autobiographic Narrations

    • Studies based on autobiographical narratives of discharged clients from psychotherapy wards, including those possibly treated with Psychoverlan, show that new experiences from psychotherapy are integrated into previous personal schemas, contributing to the long-term effect of psychotherapy (Kühnlein, 1999).
  • Behavioral Science Experiments

    • PsychoPy, an application for creating experiments in behavioral science, offers insights into how tools like Psychoverlan could be studied in controlled settings. Such tools enable researchers to study the effects of psychotherapeutic interventions with precision (Peirce et al., 2019).
  • Selecting Appropriate Treatments for Patients

    • Research on tailoring treatment procedures to patients' unique needs may include considerations for using Psychoverlan. This involves understanding intervention roles and the interplay of participant and contextual factors (Beutler et al., 2015).
  • Therapy Research in Hispanic Behavior Problem Youth

    • Studies on systemic and strategic traditions in systems theory for therapy, particularly in the context of Hispanic youth with behavior problems, provide insights that could be applicable to Psychoverlan's use in similar demographic groups (Szapocznik et al., 1990).
  • Psychotherapy and Scientific Research

    • Discussions on the relationship between psychotherapy and scientific research, including the challenges faced by empirical research in psychotherapy, are relevant for understanding the scientific basis of treatments like Psychoverlan (Migone, 2009).
  • Improving Psychotherapeutic Services

    • The use of randomized clinical trials, treatment manuals, and component analysis in psychotherapy research can guide the optimization of treatments including Psychoverlan, offering insights into the effective elements of a treatment (Hunsley & Rumstein-McKean, 1999).

特性

IUPAC Name

magnesium;(2S)-2-aminopentanedioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/q;;+2/p-2/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSNBENJLMCAJL-QTNFYWBSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Mg+2].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrMgNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201622
Record name Psychoverlan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Psychoverlan

CAS RN

53459-38-4
Record name Psychoverlan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053459384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Psychoverlan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium hydrogen L-2-aminoglutarate hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM GLUTAMATE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q5ZYJ43UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psychoverlan
Reactant of Route 2
Psychoverlan
Reactant of Route 3
Psychoverlan
Reactant of Route 4
Psychoverlan
Reactant of Route 5
Psychoverlan
Reactant of Route 6
Psychoverlan

Citations

For This Compound
13
Citations
H Heinze - Fortschritte der Medizin, 1978 - europepmc.org
… of Psychoverlan in abolishing or improving these symptoms and to reveal any possible drug-induced side effects. In a long-term study 19 young females were treated with Psychoverlan …
Number of citations: 1 europepmc.org
A Blumenbach, G Küver, U Niemann - Therapie der Gegenwart, 1974 - europepmc.org
[The management of nervous disturbances with psychoverlan]. - Abstract - Europe PMC … [The management of nervous disturbances with psychoverlan]. … [Long-term treatment with …
Number of citations: 2 europepmc.org
JJ Secades - academia.edu
Gamalate B6 syrup. Determination of the LD50 by oral route in albino rat [1] To determine the LD50 of Gamalate B6 syrup, the experimentation animal chosen was the albino rat (Wistar)…
Number of citations: 2 www.academia.edu
N Friedman-Cohen, K Kenward - Journal of Education for Social …, 1981 - Taylor & Francis
This paper surveys the relevant literature on the usage and effectiveness of chemotherapy and other treatment modalities, preparatory to assessing the actual administration and …
Number of citations: 1 www.tandfonline.com
A Ghanizadeh - Archives of Iranian medicine, 2013 - journalaim.com
There are contradictory reports about the association of magnesium and attention-deficit hyperactivity disorder (ADHD). Moreover, some studies reported that magnesium is effective for …
Number of citations: 32 journalaim.com
GV Boujoff - Applied Therapeutics, 1968 - europepmc.org
… [The management of nervous disturbances with psychoverlan]. …
Number of citations: 2 europepmc.org
H Heinze - 1978 - pascal-francis.inist.fr
LANGZEITBEHANDLUNG VERHALTENSAUFFAELLIGER KINDER UND JUGENDLICHER MIT PSYCHOVERLAN. … LANGZEITBEHANDLUNG VERHALTENSAUFFAELLIGER …
Number of citations: 2 pascal-francis.inist.fr
H HEINZE - FORTSCHRITTE DER MEDIZIN, 1978 - URBAN & VOGEL …
Number of citations: 0
FA des Niedersächsischen Ministeriums - 2019 - ms.niedersachsen.de
Im Rahmen des Forschungsauftrags wurden bisher 18 Arzneimittel-und Impfstudien identifiziert, die erstens an einer (kinder-) psychiatrischen Einrichtung des Landes oder an Kindern …
Number of citations: 5 www.ms.niedersachsen.de
E Freye - Der Risikopatient in der Anästhesie: 3 …, 1984 - Springer
Drogensüchtige, die operiert werden müssen, stellen für den Anästhesisten insofern ein Problem dar, als es in Abhängigkeit von dem Suchtstoff zu Wechselwirkungen mit dem …
Number of citations: 2 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。